N-(2,5-Difluorophenyl)-2,2,3-trimethylbut-3-enamide
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Overview
Description
N-(2,5-Difluorophenyl)-2,2,3-trimethylbut-3-enamide is an organic compound characterized by the presence of a difluorophenyl group attached to a trimethylbutenamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Difluorophenyl)-2,2,3-trimethylbut-3-enamide typically involves the reaction of 2,5-difluoroaniline with 2,2,3-trimethylbut-3-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Difluorophenyl)-2,2,3-trimethylbut-3-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,5-Difluorophenyl)-2,2,3-trimethylbut-3-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-Difluorophenyl)-2,2,3-trimethylbut-3-enamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Difluorophenyl)-2-pyrazinecarboxamide
- 4-(Aminosulfonyl)-N-(2,5-Difluorophenyl)Methyl-Benzamide
- (2S)-4-(2,5-Difluorophenyl)-N-Methyl-2-Phenyl-N-Piperidin-4-Yl-2,5-Dihydro-1H-Pyrrole-1-Carboxamide
Uniqueness
N-(2,5-Difluorophenyl)-2,2,3-trimethylbut-3-enamide is unique due to its specific structural features, such as the presence of both difluorophenyl and trimethylbutenamide groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
918646-50-1 |
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Molecular Formula |
C13H15F2NO |
Molecular Weight |
239.26 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2,2,3-trimethylbut-3-enamide |
InChI |
InChI=1S/C13H15F2NO/c1-8(2)13(3,4)12(17)16-11-7-9(14)5-6-10(11)15/h5-7H,1H2,2-4H3,(H,16,17) |
InChI Key |
KSDCVMJCNPVWJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)C(=O)NC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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